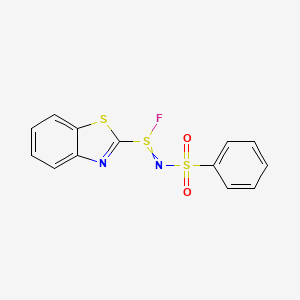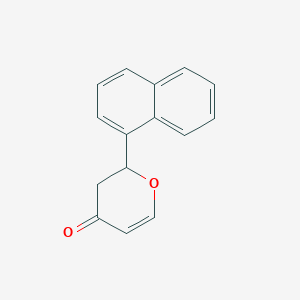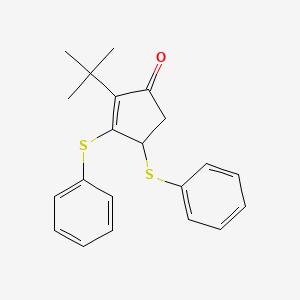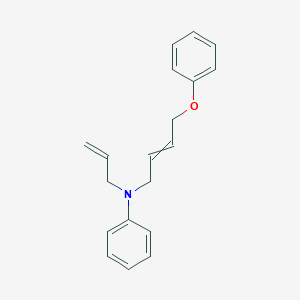
N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound contains a sulfonyl fluoride group, which is known for its stability and reactivity, making it a valuable functional group in synthetic chemistry and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride typically involves the reaction of benzenesulfonyl chloride with 1,3-benzothiazole-2-sulfinamide in the presence of a fluorinating agent. One common method is the use of sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) as the fluorinating agents. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is crucial for large-scale production. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl chlorides or reduction to form sulfonamides.
Radical Reactions: It can participate in radical reactions, particularly in the presence of transition metal catalysts, leading to the formation of complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Transition metals such as copper, palladium, and nickel
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, and various substituted benzothiazoles .
Scientific Research Applications
N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride involves the formation of a covalent bond with the hydroxyl group of serine residues in enzymes. This covalent modification leads to the inhibition of enzyme activity by blocking the active site and preventing substrate binding. The compound’s sulfonyl fluoride group is particularly reactive towards nucleophilic amino acid residues, making it an effective inhibitor of serine proteases .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): A well-known serine protease inhibitor with similar reactivity towards serine residues.
Phenylsulfonyl fluoride: Another sulfonyl fluoride compound used in enzyme inhibition studies.
Sulfonyl Chlorides: Compounds with similar reactivity but different stability and handling properties compared to sulfonyl fluorides.
Uniqueness
N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride is unique due to its benzothiazole moiety, which imparts additional chemical stability and reactivity. This structural feature allows for more diverse applications in synthetic chemistry and biological studies compared to simpler sulfonyl fluoride compounds.
Properties
CAS No. |
879906-25-9 |
|---|---|
Molecular Formula |
C13H9FN2O2S3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[1,3-benzothiazol-2-yl(fluoro)-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C13H9FN2O2S3/c14-20(13-15-11-8-4-5-9-12(11)19-13)16-21(17,18)10-6-2-1-3-7-10/h1-9H |
InChI Key |
LMFWYTHQHNAKQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=S(C2=NC3=CC=CC=C3S2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12603765.png)

![Urea, N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12603786.png)

![1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene](/img/structure/B12603795.png)
![{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12603807.png)
propanedinitrile](/img/structure/B12603821.png)

![tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane](/img/structure/B12603829.png)

![[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile](/img/structure/B12603836.png)

![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine](/img/structure/B12603843.png)

